(1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carbonyl Chloride
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Overview
Description
rac-(1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carbonyl chloride is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopropane ring with a carbonyl chloride functional group
Preparation Methods
The synthesis of rac-(1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carbonyl chloride typically involves the trifluoromethylation of a suitable precursor. One common method involves the reaction of a cyclopropane derivative with a trifluoromethylating agent under controlled conditions. The reaction conditions often include the use of radical initiators or catalysts to facilitate the formation of the trifluoromethyl group . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
rac-(1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carbonyl chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or other reduced forms.
Substitution: The carbonyl chloride group can be substituted with nucleophiles to form amides, esters, or other derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
rac-(1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carbonyl chloride has several scientific research applications:
Biology: The compound’s unique structural features make it a candidate for studying enzyme interactions and biological pathways involving fluorinated molecules.
Medicine: Its potential as a pharmaceutical intermediate is being explored, particularly in the development of drugs with improved metabolic stability and bioavailability.
Mechanism of Action
The mechanism by which rac-(1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carbonyl chloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological or chemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar compounds to rac-(1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carbonyl chloride include other trifluoromethylated cyclopropane derivatives and fluorinated aromatic compounds. These compounds share the trifluoromethyl group, which imparts unique properties such as increased lipophilicity and metabolic stability. rac-(1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carbonyl chloride is unique due to its specific structural arrangement, which can lead to distinct reactivity and applications .
Properties
Molecular Formula |
C11H8ClF3O |
---|---|
Molecular Weight |
248.63 g/mol |
IUPAC Name |
(1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C11H8ClF3O/c12-10(16)9-5-8(9)6-2-1-3-7(4-6)11(13,14)15/h1-4,8-9H,5H2/t8-,9+/m0/s1 |
InChI Key |
KHRHYTVOWVIBIU-DTWKUNHWSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)Cl)C2=CC(=CC=C2)C(F)(F)F |
Canonical SMILES |
C1C(C1C(=O)Cl)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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